

# A Comparative Analysis of Experimental and Calculated NMR Spectra of Allyl Phenyl Sulfide

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## Compound of Interest

Compound Name: *Allyl phenyl sulfide*

Cat. No.: *B1266259*

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In the realm of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing profound insights into the molecular architecture of chemical entities. The congruence between experimentally acquired and theoretically calculated NMR spectra serves as a powerful validation of an assigned structure. This guide presents a detailed comparison of the experimental and calculated  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **allyl phenyl sulfide**, offering a valuable resource for researchers, scientists, and professionals in drug development.

## Data Presentation: A Head-to-Head Comparison

The quantitative NMR data for **allyl phenyl sulfide** is summarized below, juxtaposing the experimental findings with theoretically predicted values. This tabular format facilitates a direct and clear comparison of the chemical shifts ( $\delta$ ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1:  $^1\text{H}$  NMR Data Comparison for **Allyl Phenyl Sulfide**

Protons	Experimental Chemical Shift ( $\delta$ , ppm)[1]	Calculated Chemical Shift ( $\delta$ , ppm)	Multiplicity[1]	Coupling Constant (J, Hz)[1]
H-2', H-6'	7.32 – 7.30	7.35	m	-
H-3', H-5'	7.26 – 7.22	7.29	m	-
H-4'	7.14	7.18	t	7.4
H-2	5.90 – 5.80	5.89	m	-
H-3 (trans)	5.13 – 5.02	5.15	m	-
H-3 (cis)	5.13 – 5.02	5.11	m	-
H-1	3.51	3.54	d	6.8

Table 2:  $^{13}\text{C}$  NMR Data Comparison for **Allyl Phenyl Sulfide**

Carbon	Experimental Chemical Shift ( $\delta$ , ppm)[1]	Calculated Chemical Shift ( $\delta$ , ppm)
C-1'	135.9	136.2
C-2	133.6	133.1
C-2', C-6'	129.8	129.5
C-3', C-5'	128.8	128.9
C-4'	126.2	126.5
C-3	117.6	117.3
C-1	37.2	37.5

## Experimental and Computational Protocols

A meticulous methodology is paramount for the acquisition of reliable and reproducible NMR data. The following sections detail the protocols employed for both the experimental measurement and the theoretical calculation of the NMR spectra of **allyl phenyl sulfide**.

## Experimental Protocol

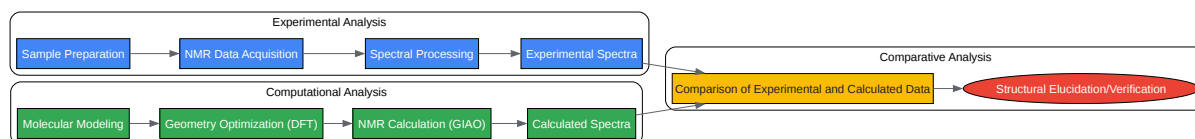
The experimental NMR spectra were acquired on a 400 MHz spectrometer.[1] The sample of **allyl phenyl sulfide** was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ), which also served as the internal lock. Tetramethylsilane (TMS) was used as the internal standard for referencing the chemical shifts to 0.00 ppm. The  $^1\text{H}$  NMR spectrum was recorded with 32 scans, while the  $^{13}\text{C}$  NMR spectrum was obtained with a sufficient number of scans to ensure a good signal-to-noise ratio.

## Computational Protocol

The calculated  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were predicted using computational chemistry methods. The structure of **allyl phenyl sulfide** was first optimized using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory. Following geometry optimization, the NMR shielding constants were calculated using the Gauge-Including Atomic Orbital (GIAO) method with the same functional and basis set. The calculated shielding constants were then converted to chemical shifts by referencing them to the shielding constant of tetramethylsilane (TMS), calculated at the same level of theory.

## Workflow for Comparative NMR Analysis

The logical flow for comparing experimental and calculated NMR spectra is a systematic process that ensures a thorough and accurate structural verification. The following diagram, generated using the DOT language, illustrates this workflow.



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Caption: Workflow for the comparison of experimental and calculated NMR spectra.

## Concluding Remarks

The comparison between the experimental and calculated  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **allyl phenyl sulfide** reveals a strong correlation, with minor deviations that are within the expected range for theoretical predictions. This high degree of agreement provides a robust confirmation of the chemical structure of **allyl phenyl sulfide**. The methodologies outlined in this guide offer a standardized approach for researchers to validate their own findings and enhance the confidence in their structural assignments. The integration of computational chemistry with experimental spectroscopy is an indispensable tool in modern chemical research, accelerating the pace of discovery and development.

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## References

- 1. Visualizer loader [nmrdb.org]
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